N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide
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Overview
Description
N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that features a furan ring, a sulfonyl group, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the furan-2-yl and 4-methylbenzenesulfonyl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and amide bond formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The ethanediamide backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted ethanediamides, furan derivatives, and sulfonyl compounds.
Scientific Research Applications
N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The furan ring and sulfonyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide
- N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide
Uniqueness
N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to the presence of the oxolan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-14-6-8-16(9-7-14)29(25,26)18(17-5-3-11-28-17)13-22-20(24)19(23)21-12-15-4-2-10-27-15/h3,5-9,11,15,18H,2,4,10,12-13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVDUXPARUJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2CCCO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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